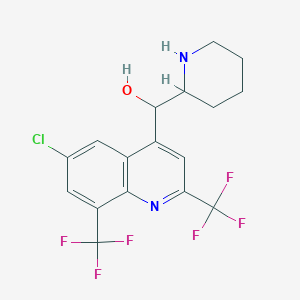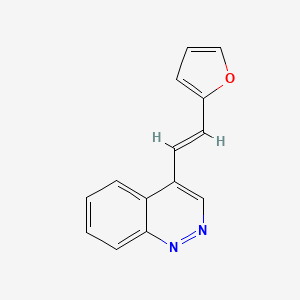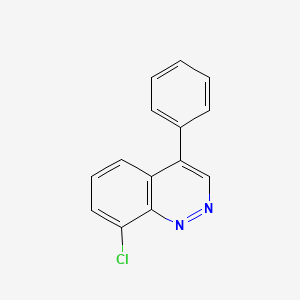
8-Chloro-4-phenylcinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-4-phenylcinnoline is a heterocyclic aromatic compound with the molecular formula C14H9ClN2 . It belongs to the cinnoline family, which is characterized by a fused benzene and pyridazine ring system.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-4-phenylcinnoline typically involves the cyclization of derivatives of arenediazonium salts, arylhydrazones, or arylhydrazines. One common method includes the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the desired cinnoline derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions: 8-Chloro-4-phenylcinnoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted cinnoline derivatives, which can exhibit different physical and chemical properties .
科学的研究の応用
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes.
Biological Research: It is used as a probe to study various biological processes and interactions at the molecular level.
作用機序
The mechanism by which 8-Chloro-4-phenylcinnoline exerts its effects is primarily through its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative used .
類似化合物との比較
Quinoline: Similar in structure but with a nitrogen atom in a different position.
Isoquinoline: Another structural isomer with different electronic properties.
Pyridazine: Shares the pyridazine ring but lacks the fused benzene ring.
Uniqueness: 8-Chloro-4-phenylcinnoline is unique due to its specific substitution pattern and the presence of both chlorine and phenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
特性
CAS番号 |
90156-40-4 |
|---|---|
分子式 |
C14H9ClN2 |
分子量 |
240.69 g/mol |
IUPAC名 |
8-chloro-4-phenylcinnoline |
InChI |
InChI=1S/C14H9ClN2/c15-13-8-4-7-11-12(9-16-17-14(11)13)10-5-2-1-3-6-10/h1-9H |
InChIキー |
LJFHLPMUNPEYKV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CN=NC3=C2C=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid](/img/structure/B12905191.png)
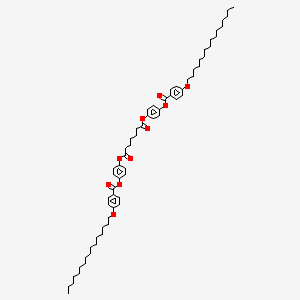
![3,7-Dimethyl-4,7-dihydropyrazolo[4,3-d][1,3]oxazin-5(1H)-one](/img/structure/B12905203.png)


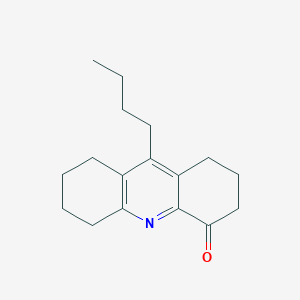
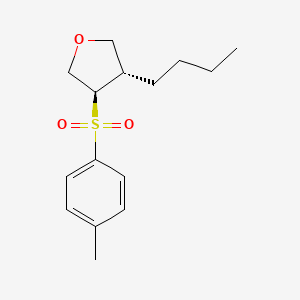
![3-Phenyl-3,5-dihydro-4H-[1,2,3]triazolo[4,5-d]pyridazine-4-thione](/img/structure/B12905226.png)
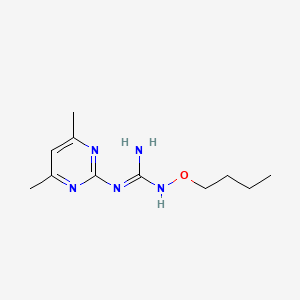
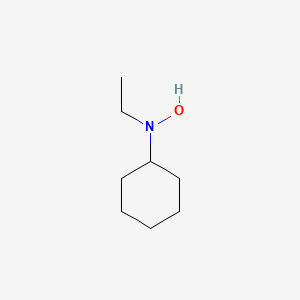
![4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B12905238.png)

